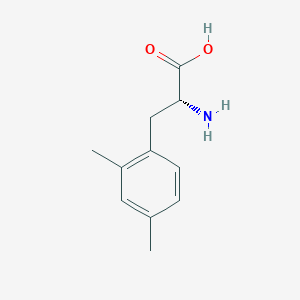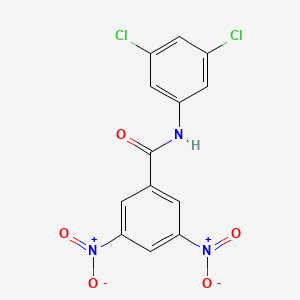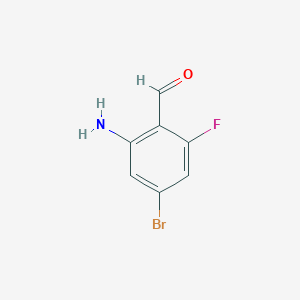![molecular formula C21H20N4O3S B2409319 4-シクロプロパンアミド-N-[(3-メトキシフェニル)メチル]-3-(ピリジン-2-イル)-1,2-チアゾール-5-カルボキサミド CAS No. 1251695-40-5](/img/structure/B2409319.png)
4-シクロプロパンアミド-N-[(3-メトキシフェニル)メチル]-3-(ピリジン-2-イル)-1,2-チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropylcarbonyl group, a methoxybenzyl group, a pyridinyl group, and an isothiazole carboxamide moiety.
科学的研究の応用
4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions
Isothiazole Ring Formation: The isothiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Pyridinyl Group Introduction: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with the isothiazole ring.
Cyclopropylcarbonyl and Methoxybenzyl Group Attachment: The final steps involve the acylation of the amine group with cyclopropylcarbonyl chloride and the alkylation with 3-methoxybenzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
作用機序
The mechanism of action of 4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-4-carboxamide
- 4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-3-ylisothiazole-5-carboxamide
Uniqueness
The uniqueness of 4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(3-methoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-6-4-5-13(11-15)12-23-21(27)19-18(24-20(26)14-8-9-14)17(25-29-19)16-7-2-3-10-22-16/h2-7,10-11,14H,8-9,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZHZLTOJZVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)
![2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B2409238.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2409243.png)
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)


![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)



